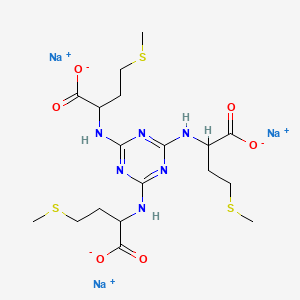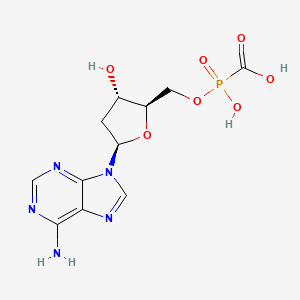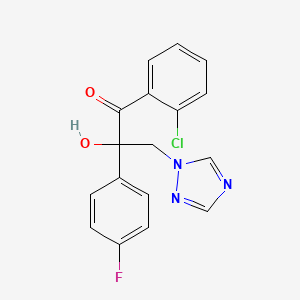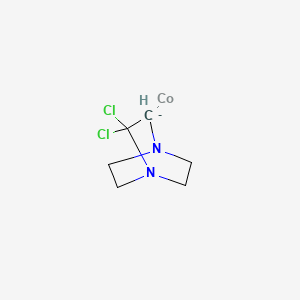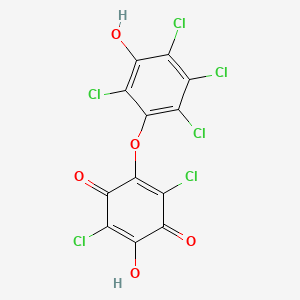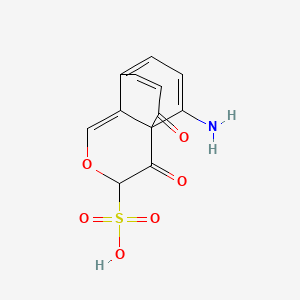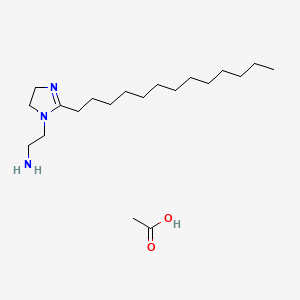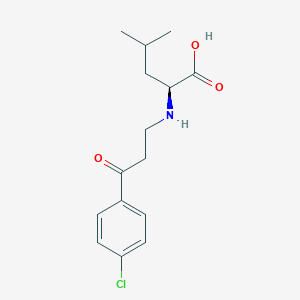
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a chlorophenyl group, a ketone functional group, and an L-leucine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and L-leucine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetone to form 4-chlorophenyl-3-oxopropanal.
Coupling Reaction: The intermediate is then coupled with L-leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-(3-(4-Chlorophenyl)-3-carboxypropyl)-L-leucine.
Reduction: Formation of N-(3-(4-Chlorophenyl)-3-hydroxypropyl)-L-leucine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-L-leucine: Lacks the ketone group, resulting in different chemical reactivity and biological activity.
N-(3-(4-Bromophenyl)-3-oxopropyl)-L-leucine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and potency.
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-valine: Similar structure but with valine instead of leucine, which can influence its biological activity.
Uniqueness
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine is unique due to the presence of both the chlorophenyl and ketone groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
92515-03-2 |
|---|---|
Fórmula molecular |
C15H20ClNO3 |
Peso molecular |
297.78 g/mol |
Nombre IUPAC |
(2S)-2-[[3-(4-chlorophenyl)-3-oxopropyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H20ClNO3/c1-10(2)9-13(15(19)20)17-8-7-14(18)11-3-5-12(16)6-4-11/h3-6,10,13,17H,7-9H2,1-2H3,(H,19,20)/t13-/m0/s1 |
Clave InChI |
NIFUGRVUMJMYIH-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


